REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([O:9][C:10]2[C:15]([CH:16]([CH3:18])[CH3:17])=[CH:14][C:13]([OH:19])=[C:12]([I:20])[CH:11]=2)=[CH:4][N:3]=1.[CH2:21](Br)[CH3:22]>CN(C=O)C>[CH2:21]([O:19][C:13]1[C:12]([I:20])=[CH:11][C:10]([O:9][C:5]2[C:6]([NH2:8])=[N:7][C:2]([NH2:1])=[N:3][CH:4]=2)=[C:15]([CH:16]([CH3:18])[CH3:17])[CH:14]=1)[CH3:22]
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Name
|
|
Quantity
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0.2 g
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Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N)OC1=CC(=C(C=C1C(C)C)O)I
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Name
|
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
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C(C)Br
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Name
|
|
Quantity
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2 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was partitioned between EtOAc and H2O
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Type
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EXTRACTION
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Details
|
The organic extract
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=C(OC=2C(=NC(=NC2)N)N)C=C1I)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |